ムスク・アンブレット

概要

説明

Musk ambrette (also known by its chemical name, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone) is a naturally occurring compound found in the essential oils of certain plants. It is used in perfumery and cosmetics, as well as in some pharmaceuticals. The compound has a pleasant, woody, musky odor and is often used as a fixative in perfumes. It has also been used in traditional medicine for its purported medicinal properties.

科学的研究の応用

伝統医学

ムスク・アンブレットは、伝統中国医学(TCM)で何世紀にもわたって使用されてきました。 それは、のど飴、粉末、カプセルなどのさまざまなTCM薬に含まれており、心臓の浄化、解毒、血行促進、腫れの軽減に使用されます 。 例えば、Pien Tze Huangはこれらの目的のために使用され、Angong Niuhuang錠剤は脳卒中や昏睡状態の治療に使用されます .

現代薬理学

現代の薬理学では、ムスク・アンブレットの誘導体が、中枢神経系の問題と心血管系の病気の治療における可能性について研究されています。 臨床手順では、化合物の生物活性を利用して、痛みを治療するために注射形式が使用されています .

香水

歴史的に、ムスク・アンブレットは、その豊かで暖かくムスクのような香りから、香水で広く使用されてきました。それは、香りに特徴的なベースノートを提供する重要な成分でした。 しかし、その使用は、光過敏反応の懸念から減少しています .

化粧品

ムスク・アンブレットの種子から抽出された油は、化粧品に香りを付けるために一般的に使用されてきました。 その用途はローションからクリームまで多岐にわたり、肌に長く持続する、かすかなムスクの香りを提供します .

香味剤

ムスク・アンブレットは、食品や飲料の香味剤としても使用されます。 そのムスクの香りは、料理に独特の深みを加えますが、この分野での使用は安全上の理由から規制されています .

皮膚吸収に関する研究

科学的研究では、ヒト被験者におけるムスク・アンブレットの皮膚吸収と体内分布が調査されています。 この研究は、化粧品中のムスク化合物の全身曝露と潜在的な健康への影響を理解するために重要です .

毒性学

毒性学研究では、ムスク・アンブレットのヒトの健康への影響に焦点を当てています。 研究では、その潜在的な光過敏反応効果と、細菌および動物モデルにおける変異原性について調べられています .

分析化学

分析化学では、さまざまな製品中のムスク・アンブレットの定量方法が開発されています。 電子捕獲検出器付きガスクロマトグラフィーは、香料製品中のムスク・アンブレットおよびその他のムスク化合物の同時定量に使用されます .

作用機序

Target of Action

Musk ambrette primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are specifically responsive to musk compounds . In a zebrafish model, musk ambrette was found to induce cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity .

Mode of Action

The activation of human receptors OR5AN1 and OR1A1 by musk ambrette has been experimentally and computationally examined . OR5AN1 responds at nanomolar concentrations to musk ketone and robustly to macrocyclic sulfoxides and fluorine-substituted macrocyclic ketones . OR1A1 responds only to nitromusks . Structural models of OR5AN1 and OR1A1 based on quantum mechanics/molecular mechanics (QM/MM) hybrid methods were validated through direct comparisons with activation profiles from site-directed mutagenesis experiments and analysis of binding energies for 35 musk-related odorants .

Biochemical Pathways

It is known that musk ambrette can induce changes in cardiovascular morphology and angiogenesis , suggesting that it may affect pathways related to cardiovascular development and function.

Pharmacokinetics

It is known that musk ambrette is a lipophilic compound , which suggests that it may have high bioavailability and can accumulate in adipose tissue.

Result of Action

Musk ambrette has been shown to cause developmental delays, pericardial edema, circulatory disturbances, curved body axis, and death in zebrafish . It also induces cardiovascular morphological changes, vessel permeability variation, angiogenic changes, and cardiotoxicity . The disappearance of the caudal vein plexus in zebrafish confirms the vascular development toxicity .

Action Environment

Musk ambrette is a potential environmental pollutant due to its persistence and accumulation in human organisms . It is widely used in household and personal care products, leading to direct exposures via dermal absorption, as well as inhalation of contaminated dust and volatilized fragrances . After personal use, these environmentally persistent pollutants then pass through sewage treatment plants through their effluent into the environment . The continuous release of musk ambrette in high volumes from the urban environment, notably wastewater treatment plants, could pose a chronic toxicological threat to biota in receiving waters .

Safety and Hazards

Musk ambrette is a local irritant and can cause irritation of the skin and eyes . It is toxic if swallowed and may be harmful if absorbed through the skin . It is also a strong oxidizing agent .

Relevant Papers Several papers have been published on musk ambrette, discussing its photochemical behavior , acute toxicity , and its role as a common photosensitizer . These papers provide valuable insights into the properties and effects of musk ambrette and can serve as a basis for future research.

生化学分析

Biochemical Properties

Musk ambrette plays a significant role in biochemical reactions, particularly in the context of olfactory receptors. It interacts with specific enzymes and proteins, such as olfactory receptors OR5AN1 and OR1A1, which are responsible for detecting musk odors . These interactions are primarily based on binding affinities, where musk ambrette binds to the active sites of these receptors, triggering a cascade of biochemical signals that result in the perception of its characteristic scent.

Cellular Effects

Musk ambrette influences various types of cells, particularly those involved in the olfactory system. It affects cell signaling pathways by binding to olfactory receptors, which leads to the activation of downstream signaling molecules such as G-proteins . This activation can alter gene expression and cellular metabolism, resulting in the production of specific proteins that contribute to the perception of musk odors. Additionally, musk ambrette has been shown to have estrogenic and anti-estrogenic properties, which can influence hormone-responsive cells .

Molecular Mechanism

The molecular mechanism of musk ambrette involves its binding interactions with olfactory receptors. Upon binding to receptors like OR5AN1 and OR1A1, musk ambrette induces a conformational change in the receptor structure, which activates the associated G-proteins . This activation leads to a series of intracellular signaling events, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). These molecular events ultimately result in changes in gene expression and cellular responses that contribute to the perception of musk ambrette’s scent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of musk ambrette have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that musk ambrette can degrade into various metabolites, which may have different biological activities . Long-term exposure to musk ambrette in in vitro and in vivo studies has revealed potential impacts on cellular health and function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of musk ambrette vary with different dosages in animal models. At low doses, musk ambrette primarily affects olfactory receptors and related signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including disruptions in hormone levels and potential toxicity to liver and kidney tissues . Threshold effects have been observed, where specific concentrations of musk ambrette are required to elicit a biological response, and exceeding these thresholds can lead to adverse outcomes.

Metabolic Pathways

Musk ambrette is involved in various metabolic pathways, particularly those related to its degradation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of musk ambrette, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic pathways can influence the overall bioavailability and biological activity of musk ambrette, affecting its impact on cellular and systemic functions.

Transport and Distribution

Within cells and tissues, musk ambrette is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of musk ambrette across cellular membranes, allowing it to reach its target sites, such as olfactory receptors . The distribution of musk ambrette within tissues can also influence its localization and accumulation, which can impact its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of musk ambrette is primarily within the membranes of olfactory receptor cells. It interacts with specific targeting signals and post-translational modifications that direct it to these compartments . The localization of musk ambrette within these cellular structures is essential for its activity and function, as it allows the compound to effectively bind to olfactory receptors and initiate the signaling pathways that lead to the perception of its scent.

特性

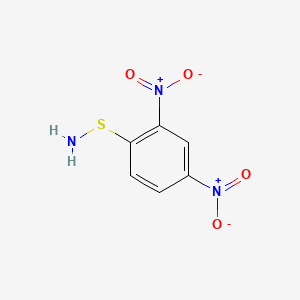

IUPAC Name |

1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAUILGSCPYJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025689 | |

| Record name | Musk ambrette | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS] | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ambrette | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000131 [mmHg] | |

| Record name | Musk ambrette | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale yellow leaves from alcohol | |

CAS No. |

83-66-9, 73507-41-2 | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk ambrette | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk ambrette | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk ambrette paste | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUSK AMBRETTE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MUSK AMBRETTE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk ambrette | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-3-methoxy-2,6-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55V150W8R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183 to 187 °F (NTP, 1992), 85 °C | |

| Record name | MUSK AMBRETTE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20716 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MUSK AMBRETTE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)

![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)